molecular formula C19H18N2O3S2 B2866696 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 879847-94-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2866696
CAS No.: 879847-94-6
M. Wt: 386.48
InChI Key: MOJQESJVRXQGNU-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiazole and benzamide derivatives have been investigated for their potential anticancer properties. A study by Tiwari et al. (2017) synthesized Schiff's bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds were evaluated using the MTT assay method, showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Antimicrobial and Antifungal Action

Sych et al. (2019) expanded the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to thiazole, to explore their antimicrobial and antifungal activities. Their studies showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating the potential of these compounds for further research in antimicrobial applications (Sych et al., 2019).

Corrosion Inhibition

The structural features of thiazole derivatives have also been applied in material science, specifically in corrosion inhibition. Yadav et al. (2015) investigated the effect of thiazole derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution, highlighting the potential of these compounds as corrosion inhibitors. Their study demonstrated the increased inhibition efficiency with the concentration of the inhibitors, suggesting their adsorption onto surfaces through both physical and chemical means (Yadav et al., 2015).

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-4-5-13(2)16(10-12)17-11-25-19(20-17)21-18(22)14-6-8-15(9-7-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQESJVRXQGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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